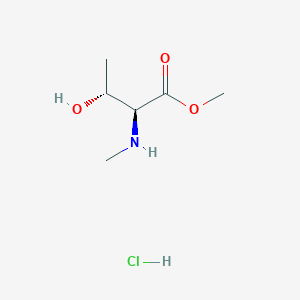
N-Me-Thr-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-L-threonine methyl ester hydrochloride, commonly referred to as N-Me-Thr-OMe.HCl, is an organic compound with the molecular formula C6H13NO3. It is a derivative of threonine, an essential amino acid, and is often used in the synthesis of peptides and other organic compounds. This compound is known for its role in various biochemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-L-threonine methyl ester hydrochloride can be synthesized through the reaction of N-methyl-L-threonine with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of the carboxyl group of threonine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-threonine methyl ester hydrochloride may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-L-threonine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-Methyl-L-threonine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor in the study of enzyme-substrate interactions and protein synthesis.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Wirkmechanismus
The mechanism of action of N-Methyl-L-threonine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways. The ester and methyl groups in the compound play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-L-serine methyl ester hydrochloride
- N-Methyl-L-alanine methyl ester hydrochloride
- N-Methyl-L-valine methyl ester hydrochloride
Uniqueness
N-Methyl-L-threonine methyl ester hydrochloride is unique due to the presence of both a hydroxyl group and a methyl ester group in its structure. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in various chemical reactions .
Eigenschaften
Molekularformel |
C6H14ClNO3 |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
methyl (2S,3R)-3-hydroxy-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(8)5(7-2)6(9)10-3;/h4-5,7-8H,1-3H3;1H/t4-,5+;/m1./s1 |
InChI-Schlüssel |
GSJUJOLNAGXODU-JBUOLDKXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)OC)NC)O.Cl |
Kanonische SMILES |
CC(C(C(=O)OC)NC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


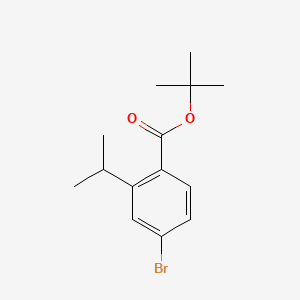
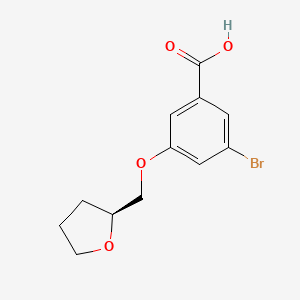
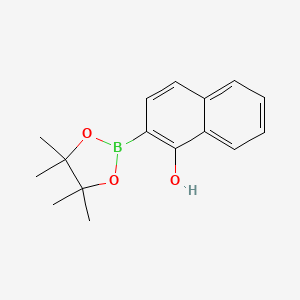
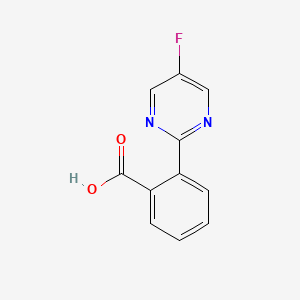

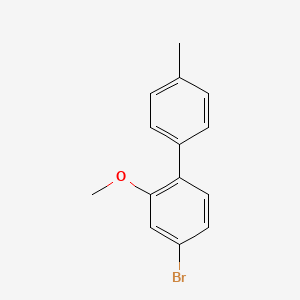

![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
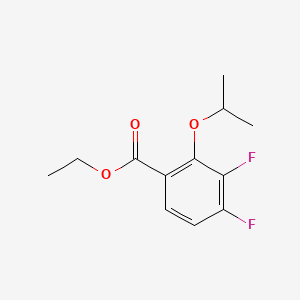
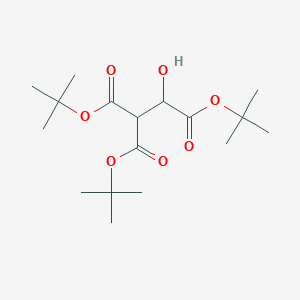
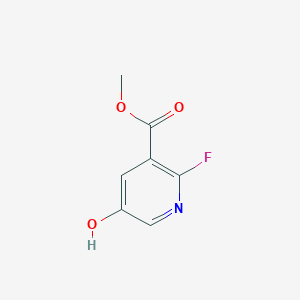
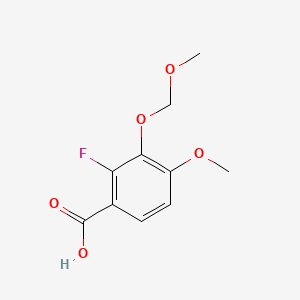

![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
